N-(2,5-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide
CAS No.: 888468-86-8
Cat. No.: VC11876140
Molecular Formula: C27H26N2O6
Molecular Weight: 474.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888468-86-8 |
|---|---|
| Molecular Formula | C27H26N2O6 |
| Molecular Weight | 474.5 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)propanoylamino]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C27H26N2O6/c1-32-18-11-8-17(9-12-18)10-15-24(30)29-25-20-6-4-5-7-22(20)35-26(25)27(31)28-21-16-19(33-2)13-14-23(21)34-3/h4-9,11-14,16H,10,15H2,1-3H3,(H,28,31)(H,29,30) |
| Standard InChI Key | DXYPZXVEHJYHLW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC |
| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC |
Introduction
Chemical Formula and Molecular Weight
Given the lack of specific data on N-(2,5-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide, we can infer its structure from related compounds. The molecular formula would likely include elements from both benzofuran and propanamide components. For comparison, N-(2,5-dimethylphenyl)-1-benzofuran-2-carboxamide has a molecular weight of 265.31 g/mol .
Similar Compounds
-
3-(3-chloro-4-methoxyphenyl)-N-(2,5-dimethoxyphenyl)propanamide has a molecular weight of 349.8 g/mol and is known for its aquatic toxicity .
-
2-(3,4-Dimethoxyphenyl)-5-(3-methoxypropyl)benzofuran has a molecular weight of 326.4 g/mol .
Chemical Synthesis
The synthesis of such compounds typically involves multi-step reactions, including condensation and coupling reactions. For instance, benzofurans can be synthesized through cyclization reactions involving phenolic precursors.
Data Tables
Given the lack of specific data on N-(2,5-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide, we can create a table comparing related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| N-(2,5-dimethylphenyl)-1-benzofuran-2-carboxamide | C17H15NO2 | 265.31 | Not specified |
| 3-(3-chloro-4-methoxyphenyl)-N-(2,5-dimethoxyphenyl)propanamide | C18H20ClNO4 | 349.8 | 853315-04-5 |
| 2-(3,4-Dimethoxyphenyl)-5-(3-methoxypropyl)benzofuran | C20H22O4 | 326.4 | 1018946-38-7 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume